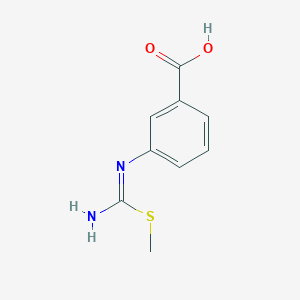
n-(3-Carboxyphenyl)-s-methylisothiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carboxyphenyl)-S-Methylisothiourea, also known as CTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTU is a derivative of isothiourea, which is a class of compounds that have been studied extensively for their biological activities.
作用機序
The mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme, thereby preventing its catalytic activity. n-(3-Carboxyphenyl)-s-methylisothiourea also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
生化学的および生理学的効果
N-(3-Carboxyphenyl)-s-methylisothiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea has anti-tumor and anti-inflammatory effects, and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-Carboxyphenyl)-s-methylisothiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and good solubility in aqueous solutions, making it suitable for biological assays. However, n-(3-Carboxyphenyl)-s-methylisothiourea also has some limitations. It has a relatively low potency compared to other drugs that target the same enzymes and proteins. It also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research on n-(3-Carboxyphenyl)-s-methylisothiourea. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of n-(3-Carboxyphenyl)-s-methylisothiourea. Another direction is to explore the potential therapeutic applications of n-(3-Carboxyphenyl)-s-methylisothiourea in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea and its effects on different cell types and tissues.
Conclusion
In conclusion, n-(3-Carboxyphenyl)-s-methylisothiourea is a promising compound that has potential therapeutic applications in various diseases. Its unique properties make it a valuable tool for scientific research. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of diseases, and has several biochemical and physiological effects. However, further studies are needed to optimize its potency and pharmacokinetic properties, and to explore its potential therapeutic applications in other diseases.
合成法
The synthesis of n-(3-Carboxyphenyl)-s-methylisothiourea involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with methyl iodide to obtain n-(3-Carboxyphenyl)-s-methylisothiourea. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.
科学的研究の応用
N-(3-Carboxyphenyl)-s-methylisothiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, n-(3-Carboxyphenyl)-s-methylisothiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis and tissue remodeling. n-(3-Carboxyphenyl)-s-methylisothiourea has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
特性
CAS番号 |
197792-82-8 |
|---|---|
製品名 |
n-(3-Carboxyphenyl)-s-methylisothiourea |
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC名 |
3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChIキー |
YARJHZVOPBMSSS-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
正規SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
同義語 |
Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



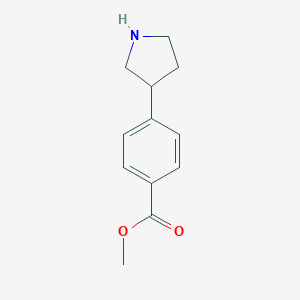
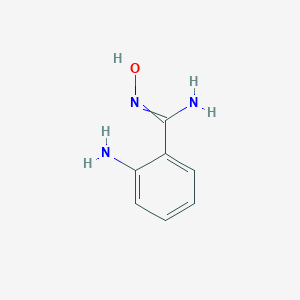
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
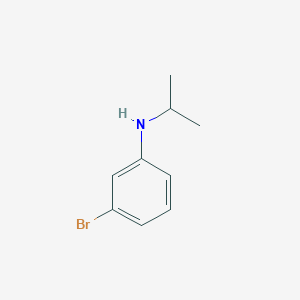
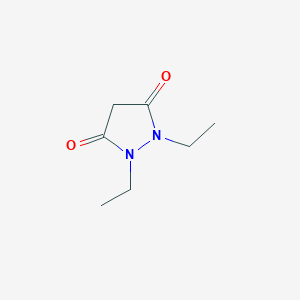
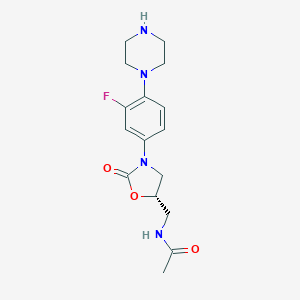
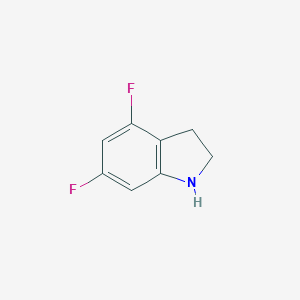
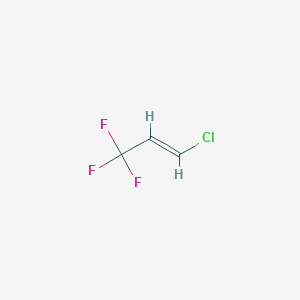
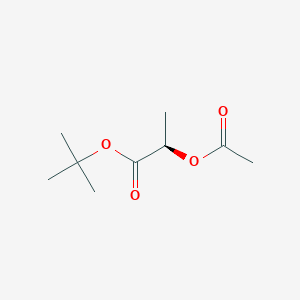
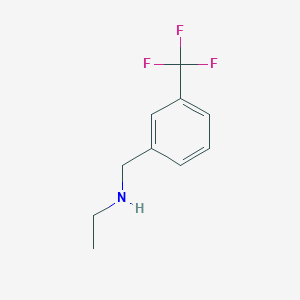
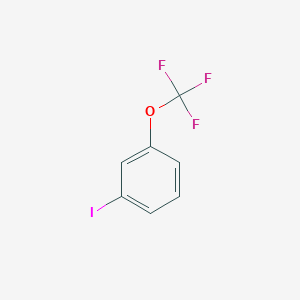
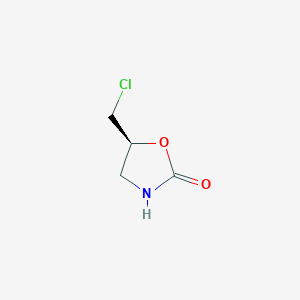
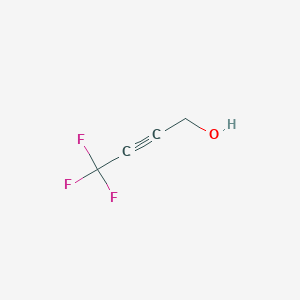
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)